

Application of NTRC 0066-0 in Patient-Derived Organoids: A Comprehensive Guide

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Compound of Interest		
Compound Name:	NTRC 0066-0	
Cat. No.:	B609676	Get Quote

Introduction: **NTRC 0066-0** is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint.[1][2][3] Inhibition of TTK leads to chromosome mis-segregation and subsequent cell death in cancer cells, making it a promising target for oncology drug development.[3] Patient-derived organoids (PDOs) have emerged as a vital preclinical model, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor, thus offering a more accurate platform for evaluating therapeutic efficacy. This document provides detailed application notes and protocols for the use of **NTRC 0066-0** in PDOs for researchers, scientists, and drug development professionals.

Application Notes

NTRC 0066-0 has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo models, particularly in triple-negative breast cancer (TNBC) and glioblastoma. [4][5] Its application in patient-derived organoids has shown that it effectively inhibits the growth of colorectal cancer PDOs.[2][6] Notably, studies have indicated that tumors with stable aneuploidy are more sensitive to TTK inhibition, suggesting a potential biomarker for patient stratification.[2][6]

Key Findings in Patient-Derived Organoids:

 Efficacy in Colorectal Cancer PDOs: NTRC 0066-0 has been shown to inhibit the proliferation of primary human patient-derived colorectal cancer organoids with an average



half-maximal inhibitory concentration (IC50) of 27 nM.[2] This potency is significantly higher than that of the reference TTK inhibitor, reversine.[2]

 Selective Targeting of Proliferating Cells: Consistent with its mechanism of action on the spindle assembly checkpoint, NTRC 0066-0 selectively targets proliferating cells. This was demonstrated by its lack of effect on non-dividing cells from pediatric T-cell acute lymphoblastic leukemia (T-ALL), which are sensitive to conventional chemotherapeutic agents.[2][6] This selectivity suggests a favorable therapeutic window, potentially sparing non-dividing, healthy tissues.

Data Presentation

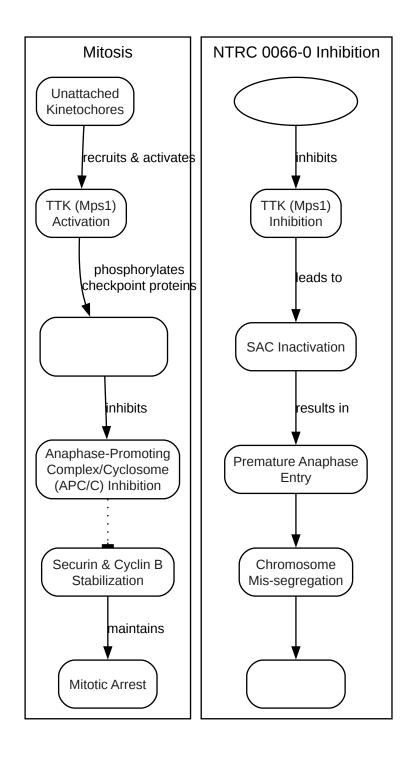
The following table summarizes the quantitative data on the activity of **NTRC 0066-0** in patient-derived organoids.

Organoid Type	Number of Patients	Average IC50 (nM)	Reference Compound	Reference Compound IC50 (nM)	Citation
Colorectal Cancer	3	27	Reversine	>270	[2]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental procedures, the following diagrams illustrate the TTK signaling pathway and the general workflow for testing **NTRC 0066-0** in patient-derived organoids.

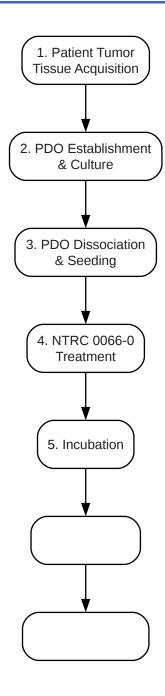




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Caption: TTK (Mps1) Signaling Pathway and Inhibition by NTRC 0066-0.





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Caption: Experimental Workflow for NTRC 0066-0 Testing in PDOs.

Experimental Protocols

The following are detailed protocols for the establishment of patient-derived organoids and subsequent drug sensitivity and resistance assays. These protocols are based on established methods and can be adapted for specific tumor types.



Protocol 1: Establishment and Culture of Patient-Derived Organoids

Materials:

- Fresh tumor tissue from biopsy or resection
- Basement membrane matrix (e.g., Matrigel)
- Organoid culture medium (specific to the tumor type)
- DMEM/F-12 medium
- Collagenase and Dispase
- Fetal Bovine Serum (FBS)
- ROCK inhibitor (Y-27632)
- Antibiotics (Penicillin/Streptomycin)
- Sterile cell culture plates (24-well or 48-well)
- Sterile surgical instruments

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue multiple times with cold PBS containing antibiotics.
 - Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
 - Digest the tissue fragments with a solution of Collagenase and Dispase in DMEM/F-12 medium for 30-60 minutes at 37°C with gentle agitation.
 - Neutralize the digestion enzymes with DMEM/F-12 containing 10% FBS.
 - Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.



- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Organoid Seeding:
 - Resuspend the cell pellet in a small volume of cold basement membrane matrix.
 - $\circ~$ Dispense 30-50 μL droplets of the cell-matrix mixture into the center of pre-warmed cell culture plate wells.
 - Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
 - Carefully add pre-warmed organoid culture medium supplemented with ROCK inhibitor to each well.
- Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a humidified incubator with 5% CO2.
 - Change the culture medium every 2-3 days.
 - Monitor organoid growth using a light microscope.
 - Passage the organoids every 1-2 weeks by mechanically or enzymatically dissociating them and re-seeding them in a fresh basement membrane matrix.

Protocol 2: Drug Sensitivity Assay for NTRC 0066-0 in PDOs

Materials:

- Established patient-derived organoids
- NTRC 0066-0 stock solution (in DMSO)
- Organoid culture medium
- 96-well or 384-well clear-bottom, black-walled plates
- Cell viability reagent (e.g., CellTiter-Glo® 3D)



• Plate reader capable of luminescence detection

Procedure:

- Organoid Plating:
 - Harvest mature organoids and dissociate them into small fragments or single cells.
 - Count the cells and resuspend them in a basement membrane matrix at the desired density.
 - Plate the organoid-matrix suspension into each well of a 96-well or 384-well plate.
 - Allow the matrix to solidify and add organoid culture medium.
 - Culture for 24-48 hours to allow organoid formation.
- Drug Preparation and Treatment:
 - Prepare a serial dilution of NTRC 0066-0 in organoid culture medium. A typical concentration range would be from 0.1 nM to 10 μM.
 - Include a vehicle control (DMSO) and a positive control for cell death (e.g., a high concentration of a cytotoxic agent).
 - Carefully remove the existing medium from the organoid cultures and add the medium containing the different concentrations of NTRC 0066-0.
- Incubation and Viability Assessment:
 - Incubate the plates for 72-120 hours at 37°C.
 - After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D, equilibrate the plate to room temperature, add the reagent to each well, mix, and measure the luminescence.
- Data Analysis:



- Normalize the luminescence readings to the vehicle control (100% viability).
- Plot the normalized viability against the logarithm of the drug concentration.
- Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

This comprehensive guide provides the necessary information and protocols for the successful application of **NTRC 0066-0** in patient-derived organoid models, enabling researchers to further investigate its therapeutic potential in a preclinical setting that closely mimics human tumors.

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